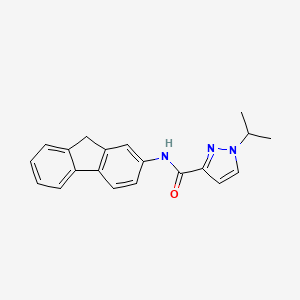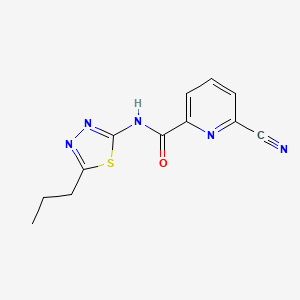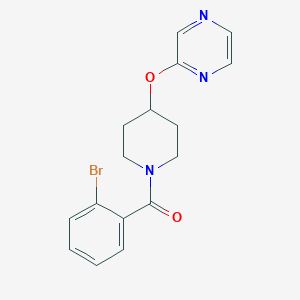![molecular formula C17H19N3O3 B2492575 Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate CAS No. 2411333-66-7](/img/structure/B2492575.png)
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate, also known as MPEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as allosteric modulators, which are compounds that can enhance or inhibit the activity of certain receptors in the brain and other tissues. MPEP has been shown to have a wide range of effects on the central nervous system, including potential applications in the treatment of various neurological disorders.
Wirkmechanismus
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate acts as a negative allosteric modulator of the mGluR5 receptor, which means that it can inhibit the activity of this receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in a decrease in the activity of the receptor, which can have various effects on the brain and other tissues.
Biochemical and physiological effects:
This compound has been shown to have a wide range of effects on the central nervous system, including potential applications in the treatment of various neurological disorders. Some of the biochemical and physiological effects of this compound include:
- Decreased activity of the mGluR5 receptor
- Decreased release of glutamate in the brain
- Modulation of dopamine and other neurotransmitters
- Potential anti-inflammatory effects
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Well-characterized mechanism of action
- Availability of selective ligands and other tools for studying the mGluR5 receptor
- Potential applications in the study of various neurological disorders
Some of the limitations of this compound include:
- Limited solubility in aqueous solutions
- Potential off-target effects on other receptors
- Limited bioavailability in vivo
Zukünftige Richtungen
There are several potential future directions for research on Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate and related compounds. Some of these include:
- Development of more selective and potent allosteric modulators of the mGluR5 receptor
- Investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders
- Exploration of the potential anti-inflammatory effects of this compound and related compounds
- Investigation of the potential applications of this compound in the study of addiction and other neuropsychiatric disorders
Conclusion:
This compound, or this compound, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound acts as a negative allosteric modulator of the mGluR5 receptor, which has been implicated in the pathophysiology of various neurological disorders. This compound has several advantages and limitations for use in laboratory experiments, and there are several potential future directions for research on this compound and related compounds.
Synthesemethoden
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate can be synthesized using a variety of methods, including the reaction of 5-methyl-1-phenylpyrazole-4-carbaldehyde with ethyl 4-oxobut-2-enoate in the presence of a suitable catalyst. This reaction produces the intermediate compound 1-(5-methyl-1-phenylpyrazol-4-yl)ethyl-4-oxobut-2-enoate, which can be further reacted with methylamine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. Research has shown that this compound can modulate the activity of certain receptors in the brain, including the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in the pathophysiology of various neurological disorders.
Eigenschaften
IUPAC Name |
methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(19-16(21)9-10-17(22)23-3)15-11-18-20(13(15)2)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGFPKFJSGVFQO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NC(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NC(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2492495.png)
![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)
![2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2492497.png)
![ethyl 2-[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2492498.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2492499.png)
![2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2492500.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2492506.png)

![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(mesityl)methanone](/img/structure/B2492511.png)
